molecular formula C14H8O3 B086799 Dibenzo[b,E]oxepine-6,11-dione CAS No. 15128-50-4

Dibenzo[b,E]oxepine-6,11-dione

Cat. No.: B086799
CAS No.: 15128-50-4
M. Wt: 224.21 g/mol
InChI Key: YOKBSFKAGIUKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,E]oxepine-6,11-dione is a chemical compound with the molecular formula C14H8O3. It is a member of the dibenzoxepine family, which are tricyclic compounds. This compound is known for its unique structure, which includes a fused oxepine ring. This compound has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,E]oxepine-6,11-dione can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process. For example, the reaction of 2-hydroxybenzophenone with phosphorus oxychloride (POCl3) can yield dibenz[b,e]oxepin-6,11-dione under reflux conditions .

Industrial Production Methods

Industrial production of dibenz[b,e]oxepin-6,11-dione may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,E]oxepine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert dibenz[b,e]oxepin-6,11-dione to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated dibenz[b,e]oxepin-6,11-dione derivatives.

Scientific Research Applications

Dibenzo[b,E]oxepine-6,11-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of dibenz[b,e]oxepin-6,11-dione involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity may result from disrupting fungal cell membranes or interfering with essential enzymatic processes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Dibenzo[b,E]oxepine-6,11-dione can be compared with other similar compounds in the dibenzoxepine family:

The uniqueness of dibenz[b,e]oxepin-6,11-dione lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

15128-50-4

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

benzo[c][1]benzoxepine-6,11-dione

InChI

InChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H

InChI Key

YOKBSFKAGIUKJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O

15128-50-4

Origin of Product

United States

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